![molecular formula C10H7NOS B3060702 3-Methoxy-1-benzothiophene-2-carbonitrile CAS No. 66831-79-6](/img/structure/B3060702.png)
3-Methoxy-1-benzothiophene-2-carbonitrile
Overview
Description
“3-Methoxy-1-benzothiophene-2-carbonitrile” is a chemical compound with the molecular formula C10H7NOS . It is a derivative of benzothiophene, an aromatic organic compound with a molecular formula C8H6S . Benzothiophene finds use in research as a starting material for the synthesis of larger, usually bioactive structures .
Synthesis Analysis
The synthesis of benzothiophene derivatives often involves reactions with alkynyl sulfides . For instance, a reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide can form benzothiophene with an alkyl substitution at position 2 . A similar approach could potentially be used for the synthesis of “3-Methoxy-1-benzothiophene-2-carbonitrile”.Molecular Structure Analysis
The molecular structure of “3-Methoxy-1-benzothiophene-2-carbonitrile” is defined by its molecular formula, C10H7NOS . The molecule consists of a benzothiophene core, which is a fused ring system combining a benzene ring and a thiophene ring . The “3-Methoxy” and “2-Carbonitrile” groups are substituents on this core.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Methoxy-1-benzothiophene-2-carbonitrile” include its molecular weight, which is 189.23 . Other properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis of Heterocycles
3-Methoxy-1-benzothiophene-2-carbonitrile is utilized in the synthesis of various heterocycles. A study demonstrated its role in producing heterocycles like pyrazole, isoxazole, pyrimidines, pyridone, and pyridines, which are significant in pharmaceuticals and chemical industries (Mahata, Kumar, Sriram, Ila, & Junjappa, 2003).
Structural Analysis and Synthesis
The compound is vital in synthesizing and determining the crystal structure of various organic compounds. For instance, a study synthesized specific pyridine derivatives and analyzed their crystal structures, contributing to material sciences and molecular design (Moustafa & Girgis, 2007).
Facilitating Chemical Reactions
It plays a role in facilitating certain chemical reactions. For example, a study highlighted its use in reactions involving trifluoromethanesulfanylamide, showcasing its utility in producing benzofurans and benzothiophenes with broad functional group tolerance (Sheng, Fan, & Wu, 2014).
Pharmaceutical Research
In pharmaceutical research, this compound is instrumental in developing new drugs. A study synthesized 3-amino-1-aryl-9-methoxy-5,6-dihydro-1H-benzo[f]chromene-2-carbonitriles, contributing to the development of potentially therapeutic agents (Shi, Yu, Zhuang, & Wang, 2006).
Cancer Research
It's also utilized in cancer research. A study involving the synthesis of benzo[h]quinoline and benzo[h]chromene derivatives evaluated their cytotoxic activity in human glioblastoma cells, providing insights into potential cancer treatments (Haiba, Al-Abdullah, Ghabbour, Riyadh, & Abdel-Kader, 2016).
Antiplatelet Aggregation Activity
This compound is researched for its potential in inhibiting platelet aggregation, a crucial factor in cardiovascular diseases. A study synthesized related compounds and evaluated their activity against platelet aggregation (Okuda, Nikaido, Hirota, & Sasaki, 2013).
Cytotoxic Activity Evaluation
Research into the cytotoxic activities of compounds derived from 3-Methoxy-1-benzothiophene-2-carbonitrile is significant in developing new chemotherapeutic agents. A study evaluated the cytotoxic activities of such derivatives against various cancer cell lines (El Gaafary, Syrovets, Mohamed, Elhenawy, El-Agrody, Amr, Ghabbour, & Almehizia, 2021).
Mechanism of Action
Target of Action
It’s known that the 1-benzothiophene scaffold, which is a basic structural fragment of this compound, forms the basis of a number of antimicrobial, antitumor, antifungal drugs, hormonal modulators, and antioxidants . The biological activity of benzothiophenes is achieved primarily via functionalization at positions 2 and 3 of the thiophene ring .
Mode of Action
The synthesis of such compounds is realized mainly via a tandem of nucleophilic substitution – intramolecular condensation reactions .
properties
IUPAC Name |
3-methoxy-1-benzothiophene-2-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c1-12-10-7-4-2-3-5-8(7)13-9(10)6-11/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMAJBZLBPALSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC2=CC=CC=C21)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363002 | |
Record name | 3-methoxy-1-benzothiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
66831-79-6 | |
Record name | Benzo[b]thiophene-2-carbonitrile, 3-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66831-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-methoxy-1-benzothiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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